molecular formula C26H28ClNO2 B11196154 5',5'-Dimethyl-3-phenyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione

5',5'-Dimethyl-3-phenyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione

Cat. No.: B11196154
M. Wt: 422.0 g/mol
InChI Key: ASFIVQACLZMLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9’-Chloro-4,4-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9’-chloro-4,4-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione involves multiple steps. One common method starts with the preparation of the cyclohexane ring, followed by the introduction of the pyrido[1,2-a]quinoline moiety. The final step involves the chlorination and spiro linkage formation. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration. The use of automated systems ensures consistent quality and reduces the risk of human error. Additionally, industrial processes often incorporate recycling of solvents and reagents to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

9’-Chloro-4,4-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical applications .

Scientific Research Applications

9’-Chloro-4,4-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9’-chloro-4,4-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione: Lacks the chloro and phenyl substituents, resulting in different chemical and biological properties.

    4,4-Dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione:

Uniqueness

The presence of the chloro and phenyl groups in 9’-chloro-4,4-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione imparts unique chemical and biological properties. These substituents enhance the compound’s reactivity and its ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H28ClNO2

Molecular Weight

422.0 g/mol

IUPAC Name

9-chloro-5',5'-dimethyl-3-phenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione

InChI

InChI=1S/C26H28ClNO2/c1-25(2)15-23(29)26(24(30)16-25)14-19-8-9-20(27)13-21(19)28-11-10-18(12-22(26)28)17-6-4-3-5-7-17/h3-9,13,18,22H,10-12,14-16H2,1-2H3

InChI Key

ASFIVQACLZMLMF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CC(CC4)C5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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